molecular formula C11H15BrO B13593771 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol

1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol

Katalognummer: B13593771
Molekulargewicht: 243.14 g/mol
InChI-Schlüssel: KZKOJFMSZSKIKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tertiary alcohol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol typically involves the bromination of 4-methylacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom at the meta position relative to the methyl group on the phenyl ring. The subsequent Grignard reaction involves the addition of a methylmagnesium bromide reagent to the carbonyl group of the brominated acetophenone, resulting in the formation of the tertiary alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(4-Methylphenyl)-2-methylpropan-2-ol.

    Substitution: Formation of 1-(3-Amino-4-methylphenyl)-2-methylpropan-2-ol or 1-(3-Mercapto-4-methylphenyl)-2-methylpropan-2-ol.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine atom and the tertiary alcohol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Bromo-4-methylphenylsulfonyl)morpholine
  • 3-Bromo-4-methylacetophenone

Uniqueness

1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol is unique due to the presence of both a bromine atom and a tertiary alcohol group on the same phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H15BrO

Molekulargewicht

243.14 g/mol

IUPAC-Name

1-(3-bromo-4-methylphenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C11H15BrO/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3

InChI-Schlüssel

KZKOJFMSZSKIKQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CC(C)(C)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.